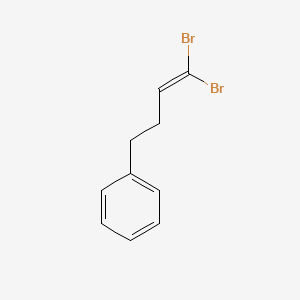

1,1-Dibromo-4-phenyl-1-butene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2 |

|---|---|

Molecular Weight |

289.99 g/mol |

IUPAC Name |

4,4-dibromobut-3-enylbenzene |

InChI |

InChI=1S/C10H10Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |

InChI Key |

BZNQZVXOAKGQOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=C(Br)Br |

Origin of Product |

United States |

Reactivity and Transformations of 1,1 Dibromo 4 Phenyl 1 Butene

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. In the case of 1,1-dibromo-4-phenyl-1-butene, the two bromine atoms can be sequentially substituted, allowing for the stereocontrolled synthesis of di- and tri-substituted alkenes.

Research by Uenishi and Matsui has demonstrated the feasibility of a stepwise approach, where the initial Suzuki-Miyaura coupling occurs selectively at one of the bromine positions. This initial coupling can be followed by a subsequent cross-coupling reaction at the remaining bromine atom. While the primary focus of their study was on the synthesis of enynes through a Sonogashira coupling followed by a Suzuki-Miyaura coupling, the principles are directly applicable to a sequential Suzuki-Miyaura protocol.

A general representation of the stepwise Suzuki-Miyaura coupling of this compound is as follows:

Step 1: Monosubstitution The first coupling with an arylboronic acid introduces the first aryl group, yielding a bromo-alkene intermediate.

Step 2: Disubstitution The resulting bromo-alkene can then undergo a second Suzuki-Miyaura coupling with a different (or the same) arylboronic acid to yield the diarylated product.

Detailed research findings on the direct sequential Suzuki-Miyaura coupling of this compound are limited. However, based on related studies with other 1,1-dibromoalkenes, typical reaction conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a solvent system such as toluene (B28343), THF, or dioxane with water. The reaction temperature typically ranges from room temperature to reflux.

The table below outlines hypothetical reaction conditions based on analogous systems.

| Entry | Arylboronic Acid (Ar¹B(OH)₂) | Arylboronic Acid (Ar²B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Product |

| 1 | Phenylboronic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 1-Bromo-1,4-diphenyl-1-butene followed by 1-(4-Methylphenyl)-1,4-diphenyl-1-butene |

| 2 | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 1-Bromo-1-(4-methoxyphenyl)-4-phenyl-1-butene followed by 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-phenyl-1-butene |

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a highly effective method for the formation of carbon-carbon triple bonds. For this compound, this reaction can proceed in a stepwise manner to produce enynes.

Uenishi and Matsui have specifically investigated the stereocontrolled synthesis of branched enynes starting from 1,1-dibromoalkenes, including this compound. nih.govcapes.gov.br Their work demonstrates that the first Sonogashira coupling with a terminal alkyne occurs stereoselectively to yield a bromoenyne intermediate. This intermediate can then undergo a second cross-coupling reaction, such as another Sonogashira or a Suzuki-Miyaura coupling.

The direct Sonogashira coupling can be summarized as follows:

Step 1: Monosubstitution The reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst yields the corresponding (E)-bromoenyne with high stereoselectivity.

Step 2: Disubstitution (leading to a dienyne) A second Sonogashira coupling with another terminal alkyne can then be performed on the bromoenyne intermediate.

A study on the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums also provides insight into the formation of enediynes, which is a related transformation. nih.govnih.gov

The following table details the reaction conditions and yields for the Sonogashira coupling of this compound based on the work of Uenishi and Matsui.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product (Yield %) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene (B151609) | rt | (E)-1-Bromo-1-phenyl-6-phenylhex-1-en-3-yne (85%) |

| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene | rt | (E)-1-Bromo-4-phenyl-1-decen-3-yne (88%) |

Furthermore, under certain conditions, 1,1-dibromoalkenes can undergo a tandem elimination-hydrodebromination-cross-coupling reaction with halobenzenes under copper-free Sonogashira conditions to generate internal alkynes. This proceeds via an in situ generated alkyne intermediate.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While a direct Heck-type diarylation of this compound is not extensively documented, the general reactivity of gem-dihaloalkenes in Heck reactions suggests its possibility. In such a reaction, the this compound would first couple with an alkene, and a subsequent reaction could potentially introduce a second molecule of the alkene or a different coupling partner.

More commonly, related transformations involve the Heck reaction of aryl halides with alkenes generated in situ. A plausible, though not explicitly demonstrated, Heck-type reaction involving this compound could be envisioned as a domino process. For instance, a preliminary coupling reaction could be followed by a Heck reaction on a newly formed double bond.

Given the lack of specific examples for this compound, the following table presents a generalized Heck reaction scheme based on the reactivity of similar substrates.

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Plausible Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Diarylated butene derivative |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | Butyl ester of a diarylated butenoic acid |

Palladium-catalyzed cross-coupling reactions can also be achieved using organobismuth compounds as nucleophiles. Triarylbismuth reagents can transfer their aryl groups to an organic halide. The reaction of this compound with a triarylbismuth compound would be expected to proceed in a stepwise manner, similar to other cross-coupling reactions.

A hypothetical reaction scheme is presented below:

| Entry | Triarylbismuth Reagent | Catalyst | Base | Solvent | Temp (°C) | Anticipated Product |

| 1 | Triphenylbismuth | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | Phenylated butene derivative |

| 2 | Tris(4-methylphenyl)bismuth | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Tolyl-substituted butene derivative |

Reductive cross-coupling reactions provide a powerful method for forming carbon-carbon bonds between two different electrophiles, typically using a stoichiometric reductant. In the context of this compound, this could involve the coupling with another organic halide.

Nickel-catalyzed reductive couplings of alkyl halides with other electrophiles are a well-established synthetic strategy. rsc.org Although specific examples involving this compound are scarce, the principles of these reactions can be applied. For instance, a reductive coupling could be envisioned between this compound and an alkyl halide in the presence of a nickel catalyst and a reducing agent like manganese or zinc metal.

This approach could potentially lead to the formation of a new carbon-carbon bond at one of the bromine-bearing carbons. The chemoselectivity of such a reaction would be a key challenge to control.

The following table outlines a generalized scheme for a potential reductive cross-coupling reaction.

| Entry | Coupling Partner (R-X) | Catalyst | Reductant | Solvent | Temp (°C) | Potential Product |

| 1 | Iodobenzene | NiCl₂(dme) | Mn | DMF | 60 | Phenyl-substituted bromo-butene |

| 2 | 1-Bromobutane | NiBr₂·diglyme | Zn | DMA | 50 | Butyl-substituted bromo-butene |

Cyclization and Annulation Reactions

The strategic positioning of a phenyl group and a double bond in this compound allows for its participation in a range of cyclization and annulation reactions, providing access to diverse carbocyclic and heterocyclic systems.

Palladium-catalyzed reactions of 1,1-dihalo-1-alkenes, such as this compound, that also contain an additional carbon-carbon double bond can initiate intramolecular bis(carbopalladation) sequences. This process offers an efficient route to constructing fused bicyclic frameworks. The reaction is believed to proceed through a stepwise mechanism involving oxidative addition, cyclic carbopalladation, and β-elimination. This methodology has been successfully applied to the synthesis of various fused bicyclic compounds, including 5,6-, 6,6-, 6,7-, and 7,7-ring systems.

While the direct reductive cyclization of this compound to form acetylenic frameworks is not a prominently documented transformation, the generation of alkynes from this substrate is typically achieved through elimination pathways, as will be discussed in a subsequent section. These resulting alkynes can then participate in various cyclization reactions.

1,1-Dibromoalkenes are valuable building blocks for the synthesis of a variety of heterocyclic compounds.

Thiophenes: While specific examples starting from this compound are not prevalent in the reviewed literature, general methods for thiophene synthesis could be adapted. For instance, the reaction of 1,4-dicarbonyl compounds with a sulfur source, known as the Paal-Knorr thiophene synthesis, is a classic approach. More contemporary methods include copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes.

Triazines: An efficient copper-catalyzed reaction of 1,1-dibromoalkenes with biguanides provides a direct route to substituted 2,4-diamino-1,3,5-triazines. This reaction proceeds under mild conditions and demonstrates good functional group tolerance, accommodating alkyl, heterocyclic, or aryl-substituted 1,1-dibromoalkenes.

Benzofurans: The synthesis of benzofurans typically involves the cyclization of ortho-alkenyl phenols or related precursors. While there is extensive literature on benzofuran synthesis, methods directly employing 1,1-dibromoalkenes are not commonly reported.

Triazoles: 1,1-Dibromoalkenes serve as direct precursors to 5-substituted 1,2,3-triazoles. The treatment of a 1,1-dibromoalkene with n-butyllithium generates a lithium acetylide intermediate, which can then react with a sulfonyl azide to yield 5-substituted 1-sulfonyl-1,2,3-triazoles.

| Heterocycle | Synthetic Method from 1,1-Dibromoalkene Precursor | Notes |

| Thiophene | General methods applicable | Adaptation of known thiophene syntheses would be required. |

| Triazine | Copper-catalyzed reaction with biguanides | Yields substituted 2,4-diamino-1,3,5-triazines. |

| Benzofuran | Not a common synthetic route | Synthesis typically proceeds through different precursors. |

| Triazole | Reaction with n-BuLi and a sulfonyl azide | Forms 5-substituted 1-sulfonyl-1,2,3-triazoles. |

The reactivity of the gem-dibromoalkene moiety can be harnessed in cascade or tandem reaction sequences to rapidly build molecular complexity. A notable example is the cascade carbopalladation reaction between alkynes and gem-dibromoolefins, which provides a facile route to monoanellated pentalenes. This process highlights the potential of this compound to participate in complex transformations leading to polycyclic aromatic systems.

Alkyne Formation via Elimination Pathways

One of the most fundamental reactions of this compound is its conversion to a terminal alkyne through the elimination of two equivalents of hydrogen bromide.

The dehydrohalogenation of this compound can be effectively achieved using strong bases.

n-Butyllithium (n-BuLi): The reaction of 1,1-dibromoalkenes with two equivalents of n-butyllithium at low temperatures (e.g., -78 °C) is a standard method for the in situ generation of lithium acetylides. This intermediate is highly useful and can be trapped with various electrophiles, as seen in the synthesis of 1,2,3-triazoles mentioned previously.

Cesium Carbonate (Cs2CO3): An efficient method for the synthesis of terminal alkynes from 1,1-dibromo-1-alkenes mediated by cesium carbonate has been developed researchgate.net. This reaction demonstrates that a range of 1,1-dibromo-1-alkenes with various functional groups can be converted to their corresponding terminal alkynes in moderate to excellent yields researchgate.net.

| Base | Reaction Conditions | Product |

| n-Butyllithium (n-BuLi) | Low temperature (e.g., -78 °C) in an ethereal solvent | Lithium acetylide intermediate |

| Cesium Carbonate (Cs2CO3) | Typically in a polar aprotic solvent like DMSO | Terminal alkyne |

Tandem Elimination-Hydrodebromination-Cross-Coupling Sequences

A notable transformation of this compound and other gem-dibromoalkenes involves a one-pot, two-step synthesis of internal alkynes. This process circumvents the need for expensive coupling partners like arylboronic acids or organostannanes by utilizing a tandem elimination-hydrodebromination sequence followed by a cross-coupling reaction. organic-chemistry.org

The reaction is catalyzed by palladium and proceeds under copper-free Sonogashira coupling conditions. organic-chemistry.org Initially, the gem-dibromoalkene undergoes an elimination-hydrodebromination process to form a terminal alkyne in situ. This is followed by a palladium-catalyzed cross-coupling with halobenzenes to yield the corresponding internal alkynes. organic-chemistry.org

Key reagents and conditions for this transformation include:

Catalyst: Palladium on carbon (Pd/C) has been identified as a highly efficient catalyst. organic-chemistry.org

Base: Cesium carbonate (Cs₂CO₃) is the optimal base for the initial elimination–dehalogenation step. organic-chemistry.org

Coupling Partners: The reaction is effective with a variety of halobenzenes, including bromobenzenes and aryl chlorides. organic-chemistry.org

This methodology is valued for its cost-effectiveness, broad applicability to various functional groups, and scalability, making it a practical approach for the synthesis of internal alkynes which are significant intermediates in the production of pharmaceuticals and other functional materials. organic-chemistry.org

Reactions with Heteroatom Nucleophiles

Copper-Mediated Cross-Coupling with N-, O-, S-, and P-Nucleophiles

Copper-catalyzed cross-coupling reactions of this compound with various heteroatom nucleophiles provide a versatile pathway to a range of valuable organic compounds. These reactions allow for the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-phosphorus bonds.

The versatility of this methodology allows for the selective synthesis of different products by fine-tuning the reaction conditions such as the base, solvent, and stoichiometry. This controlled reactivity provides access to diverse hetero-substituted alkynes and alkenes.

Synthesis of Ynamides and Bromoenamides

The copper-mediated coupling of this compound with nitrogen nucleophiles is a well-established method for the synthesis of ynamides. orgsyn.orgulb.ac.benih.gov Ynamides are highly useful building blocks in organic synthesis due to the unique reactivity conferred by the nitrogen-substituted alkyne moiety. orgsyn.orgulb.ac.be

The reaction typically involves a catalytic system of copper(I) iodide (CuI) and a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, in the presence of a base like cesium carbonate. orgsyn.orgulb.ac.be For aryl-substituted 1,1-dibromo-1-alkenes, the reaction is often carried out in solvents like 1,4-dioxane or dimethylformamide (DMF) at elevated temperatures. ulb.ac.be

A variety of nitrogen nucleophiles, including sulfonamides, oxazolidinones, and pyrrolidinones, have been successfully employed in this coupling reaction. ulb.ac.be The reaction conditions can be modulated to favor the formation of either the ynamide or the intermediate bromoenamide.

Table 1: Copper-Catalyzed Synthesis of Ynamides from 1,1-Dibromo-1-alkenes

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| CuI | DMEDA | Cs₂CO₃ | 1,4-Dioxane/DMF | 60-90 | 24-48 |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | THF | 60-80 | 72 |

Formation of Ketene N,N-Acetals and Ketene O,O-Acetals

While the direct synthesis of ketene N,N-acetals and ketene O,O-acetals from this compound is not extensively detailed in the provided context, the formation of related structures like ketene N,O-acetals has been described through other synthetic routes. For instance, stable N-quaternized ketene N,O-acetals can be synthesized by reacting pyridine or aniline bases with acetylenic ethers in the presence of a Brønsted or Lewis acid. researchgate.net The formation of O-silyl N,O-ketene acetals, which are precursors to dihydropyridinones, involves the reaction of an amide with a silylating agent. frontiersin.org

The traditional method for forming acetals and ketals involves the acid-catalyzed reaction of aldehydes or ketones with alcohols. nih.govyoutube.comkhanacademy.org This reaction proceeds through a hemiacetal or hemiketal intermediate. youtube.com

Generation of Ynol Ethers and Bromoenol Ethers

A general and efficient copper-catalyzed method allows for the synthesis of ynol ethers and bromoenol ethers from this compound and phenols. figshare.comnih.gov This reaction demonstrates chemodivergence, where the selective formation of either the ynol ether or the bromoenol ether can be controlled. figshare.com

The process involves a copper-catalyzed C-O cross-coupling of the phenol with the gem-dibromoalkene. researchgate.net The initially formed bromoenol ether can then be converted in situ to the corresponding ynol ether by treatment with a base. researchgate.net Ynol ethers are valuable synthetic intermediates due to their electron-rich alkyne nature, which allows for a variety of subsequent transformations. researchgate.netucl.ac.uk

Vinylphosphonate Synthesis

An efficient and stereoselective synthesis of (E)-1-alkenylphosphonates can be achieved through the copper-mediated cross-coupling of this compound with dialkyl phosphites. rsc.org This reaction results in the formal substitution of one bromine atom with a hydrogen and the other with a dialkoxyphosphoryl group. rsc.org

This transformation provides a convenient route to vinylphosphonates, which are important compounds in organic synthesis and medicinal chemistry.

Thioamidation Reactions

A significant transformation of 1,1-dibromoalkenes, including this compound, is their conversion into thioamides. A three-component reaction has been developed for the synthesis of disubstituted thioamides from 1,1-dibromoalkenes, sodium sulfide, and an N-substituted formamide. This method has been shown to be compatible with a variety of dibromoalkenes, affording the corresponding thioamides in good to excellent yields.

The reaction is proposed to proceed through the formation of a thioacyl bromide intermediate, which then reacts with the amine generated in situ from the formamide to yield the final thioamide product. This one-pot synthesis is an efficient route to access thioamides, which are important structural motifs in medicinal chemistry and organic synthesis.

Table 1: Representative Thioamidation of 1,1-Dibromoalkenes

| Entry | 1,1-Dibromoalkene Substrate | Amine Source | Product | Yield (%) |

| 1 | This compound | N,N-Dimethylformamide | N,N-Dimethyl-4-phenyl-2-butenethioamide | Good to Excellent |

| 2 | 1,1-Dibromo-1-octene | N-Methylformamide | N-Methyl-2-octenethioamide | Good to Excellent |

| 3 | 2-(2,2-Dibromovinyl)naphthalene | N-Formylpiperidine | (Piperidin-1-yl)(2-(naphthalen-2-yl)ethanethioyl)sulfane | Good to Excellent |

Note: The yields are generalized as "Good to Excellent" based on the referenced literature for a range of substrates.

Amidation and Esterification Pathways via Intermediate Oxidation

A versatile and efficient protocol has been developed for the synthesis of carboxylic acids, esters, and amides from 1,1-dibromoalkenes through the oxidation of an intermediate alkynyl boronate. researchgate.netresearchgate.net This process involves the initial conversion of the 1,1-dibromoalkene to a terminal alkyne, which is then transformed into an alkynyl boronate. Subsequent oxidation of the C(sp)-B bond leads to the formation of the desired carboxylic acid derivative.

The key steps in this transformation are:

Treatment of the 1,1-dibromoalkene with a strong base, such as n-butyllithium (ⁿBuLi), to generate a lithium acetylide.

Reaction of the lithium acetylide with a boronic ester, like isopropoxyboronic acid pinacol ester (ⁱPrOBpin), to form an alkynyl boronate intermediate.

Oxidation of the alkynyl boronate with an oxidizing agent, such as Oxone®, in the presence of a suitable nucleophile (water for acids, an alcohol for esters, or an amine for amides) to yield the final product. researchgate.net

This methodology is notable for its broad substrate scope and tolerance of various functional groups. researchgate.net For the synthesis of amides, the reaction conditions typically involve the use of an amine as the nucleophile in the presence of a base like sodium bicarbonate (NaHCO₃). researchgate.net For esterification, the alcohol often serves as both the nucleophile and the solvent. researchgate.net

Table 2: Synthesis of Esters and Amides from 1,1-Dibromoalkenes via Alkynyl Boronate Oxidation researchgate.net

| Substrate (1,1-Dibromoalkene) | Nucleophile | Product |

| This compound | Methanol | Methyl 4-phenylbut-2-ynoate |

| This compound | Benzylamine | N-Benzyl-4-phenylbut-2-ynamide |

| 1,1-Dibromo-1-octene | Ethanol | Ethyl oct-2-ynoate |

| 1,1-Dibromo-1-octene | Morpholine | 1-(Morpholino)oct-2-yn-1-one |

Note: The table provides representative examples of the types of products that can be formed using this methodology.

Reduction and Hydrogenation Processes

Stereoselective Hydrodebromination to Bromoalkenes (e.g., Tellurium-promoted)

An efficient and simple method for the stereoselective hydrodebromination of 1,1-dibromoalkenes to (E)-bromoalkenes has been developed utilizing a catalytic amount of a nucleophilic tellurium species. This species is generated in situ from the reaction of elemental tellurium with sodium borohydride (NaBH₄). This approach offers moderate to excellent yields of the desired (E)-bromoalkenes under mild reaction conditions and notably avoids the use of transition metals or strong bases.

A high degree of stereoselectivity for the (E)-isomer is observed, particularly with 1,1-dibromoarylalkenes. This method presents a promising alternative for the synthesis of vinyl bromides, which are valuable intermediates in organic synthesis.

Palladium-Catalyzed Hydrogenolysis to (Z)-Bromoalkenes

The palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes provides a stereoselective route to (Z)-1-bromo-1-alkenes. acs.orgacs.org This reaction is typically carried out at room temperature using tributyltin hydride (Bu₃SnH) as the hydride source and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgacs.org

The proposed mechanism involves the stereoselective insertion of Pd(0) into the trans carbon-bromine bond of the alkene. This is followed by a transmetalation reaction with Bu₃SnH and subsequent reductive elimination to yield the (Z)-bromoalkene. acs.org The reaction exhibits good functional group tolerance and can be applied to a range of substrates, including those with conjugated alkenyl and alkynyl groups. acs.orgacs.org Triphenylphosphine (B44618) has been identified as an effective ligand for this transformation. acs.org

This method can be performed as a standalone reaction or as part of a one-pot procedure where the resulting (Z)-1-bromo-1-alkene is used in subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings. acs.org

Table 3: Comparison of Hydrodebromination and Hydrogenolysis of this compound

| Method | Reagents | Product Stereochemistry | Key Features |

| Tellurium-promoted Hydrodebromination | Te, NaBH₄ | (E)-1-Bromo-4-phenyl-1-butene | Mild conditions, no transition metal, high (E)-selectivity. |

| Palladium-catalyzed Hydrogenolysis | Pd(PPh₃)₄, Bu₃SnH | (Z)-1-Bromo-4-phenyl-1-butene | High (Z)-selectivity, compatible with cross-coupling reactions. acs.org |

Halogen-Lithium Exchange and Related Organometallic Reactions

Formation and Reactivity of Vinyl Carbenoids

The treatment of this compound with an alkyllithium reagent, such as methyllithium (B1224462), at low temperatures can initiate a halogen-lithium exchange reaction. This process leads to the formation of a highly reactive α-bromo vinyllithium (B1195746) intermediate, which is considered a vinyl carbenoid precursor.

Theoretical studies on the lithium-bromine exchange of 1,1-dibromoalkenes with methyllithium have shown that the reaction proceeds with predictable stereoselectivity. Kinetically, the exchange tends to occur at the more sterically hindered bromine atom.

The resulting vinyl carbenoid is a versatile intermediate that can undergo a variety of subsequent reactions. For instance, intramolecular reactions can occur if a suitable nucleophile is present within the molecule. An example of this is the intramolecular substitution reaction of 4,4-dibromo-3-methyl-3-pentenol, which, after deprotonation and lithium-bromine exchange, cyclizes to form a dihydrofuran derivative in a concerted manner.

In the case of this compound, the generated vinyl carbenoid can be trapped with various electrophiles or can undergo rearrangements. The specific reaction pathway is dependent on the reaction conditions and the presence of other functional groups. This reactivity opens up possibilities for the synthesis of complex cyclic and acyclic structures.

Fritsch-Buttenberg-Wiechell Rearrangements of this compound

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a well-established organic reaction that facilitates the synthesis of alkynes from 1,1-dihaloalkenes through the action of a strong base. chemeurope.comwikipedia.org This transformation is particularly notable for its ability to accommodate a wide range of substituents, including both aryl and alkyl groups, making it a versatile tool in synthetic chemistry. chemeurope.com The reaction typically proceeds via the formation of a vinylidene carbene intermediate, which then undergoes a 1,2-migration of a substituent to furnish the alkyne product. wikipedia.org

In the specific case of this compound, the FBW rearrangement is initiated by treatment with a strong organolithium base, such as n-butyllithium. The reaction mechanism commences with the abstraction of a bromine atom by the butyllithium, leading to the formation of a lithium-halogen exchange intermediate. This is followed by the elimination of the second bromine atom to generate a highly reactive vinylidene carbene.

The critical step of the rearrangement involves the 1,2-migration of one of the substituents from the second carbon of the butene chain to the carbene carbon. In this particular substrate, the two potential migrating groups are a hydrogen atom and a phenylethyl group. The migratory aptitude of different groups in the FBW rearrangement is a subject of considerable interest and is influenced by electronic and steric factors. Generally, groups that can better stabilize a positive charge during the transition state of the migration are favored to move.

Following the 1,2-shift, the rearranged intermediate undergoes stabilization to form the final alkyne product. Depending on which group migrates, two possible isomeric alkynes could theoretically be formed from this compound. However, the inherent differences in the migratory aptitudes of the substituents typically lead to the preferential formation of one product.

While the general principles of the Fritsch-Buttenberg-Wiechell rearrangement are well-documented, specific experimental data regarding the reaction of this compound, including detailed reaction conditions and product yields, are not extensively reported in the scientific literature. Nevertheless, based on the established mechanism, a plausible reaction pathway can be outlined.

Table of Plausible Reaction Parameters for the Fritsch-Buttenberg-Wiechell Rearrangement of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran) |

| Temperature | Low temperature, typically between -78 °C to 0 °C |

| Intermediate | Vinylidene carbene |

| Postulated Product | 1-Phenyl-1-butyne |

| Reaction Type | Rearrangement |

Mechanistic Investigations of 1,1 Dibromo 4 Phenyl 1 Butene Reactions

Elucidation of Reaction Pathways for C-C Bond Formation

The two bromine atoms on the same vinylic carbon of 1,1-Dibromo-4-phenyl-1-butene can be sequentially substituted, providing a powerful method for constructing highly substituted alkenes. This stepwise reactivity is particularly evident in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and this compound is an excellent substrate for such transformations. mdpi.comnobelprize.org The general mechanism for reactions like the Suzuki, Heck, and Sonogashira couplings involves a catalytic cycle centered on a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states. nobelprize.orgfiveable.me

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with this compound. The palladium inserts into the more reactive C-Br bond, forming a vinylpalladium(II) intermediate. nobelprize.org This step is often regioselective, with one bromine atom reacting preferentially.

Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck) :

In a Suzuki coupling , an organoboron reagent (e.g., a boronic acid) transfers its organic group to the vinylpalladium(II) complex in a step called transmetalation, which is typically base-assisted. nobelprize.org

In a Heck reaction , an alkene coordinates to the palladium center and then inserts into the vinyl-palladium bond.

Reductive Elimination : The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

A key feature of using 1,1-dibromoalkenes is the potential for a second, distinct coupling reaction. acs.org After the first coupling, the resulting (Z)-bromoalkene can undergo another palladium-catalyzed cycle with a different coupling partner, allowing for the controlled, stereospecific synthesis of trisubstituted alkenes. acs.org The choice of ligands, such as phosphines (e.g., PPh₃, TFP), is critical in tuning the catalyst's reactivity and selectivity for either mono- or di-substitution. fiveable.meacs.org

Table 1: Products of Palladium-Catalyzed Cross-Coupling of this compound

| Reaction Type | Coupling Partner | Ligand | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | PPh₃ | Diaryl-substituted alkene |

| Sonogashira | Terminal Alkyne | PPh₃ | Enyne |

This table illustrates potential outcomes based on general palladium-catalyzed reaction principles.

Copper catalysts offer a cost-effective and powerful alternative or complement to palladium for cross-coupling reactions. beilstein-journals.orgresearchgate.net Copper-mediated couplings of this compound can be used to form C-C, C-N, and C-P bonds. rsc.orgamazonaws.comrsc.orgnih.gov The mechanisms of copper-catalyzed reactions are diverse and often depend on the specific nucleophile and reaction conditions. beilstein-journals.org

While less universally defined than palladium cycles, proposed mechanisms often involve Cu(I) species. A plausible pathway for C-N coupling, for instance, might include:

Coordination of a nitrogen nucleophile (like an amide or pyrazole) and the vinyl bromide substrate to a Cu(I) center. beilstein-journals.org

An oxidative addition-like step or a concerted process forms a Cu(III) intermediate.

Reductive elimination from the Cu(III) center forges the new C-N bond and regenerates a Cu(I) species.

Ligands such as N,N'-dimethylethylenediamine (DMEDA) are often crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures. amazonaws.comnih.gov In some cases, copper catalysis can lead to different products than palladium catalysis. For example, reacting 1,1-dibromoalkenes with certain nitrogen nucleophiles in the presence of a copper catalyst can lead to the formation of ynamides through a sequence of substitution and elimination. nih.gov Similarly, coupling with dialkyl phosphites can yield E-1-alkenylphosphonates. rsc.org

This compound can serve as a precursor to a vinyl radical, which can undergo intramolecular cyclization. This pathway offers a method for constructing new ring systems. The process is typically initiated by reacting the dibromo compound with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and AIBN (azobisisobutyronitrile). sioc-journal.cn

The mechanistic sequence is as follows:

Radical Formation : A tributyltin radical (Bu₃Sn•), generated from Bu₃SnH, abstracts a bromine atom from this compound. This forms a vinyl radical intermediate. sioc-journal.cn

Intramolecular Cyclization : The newly formed vinyl radical can attack the appended phenyl ring. nih.gov This type of cyclization is often regioselective, following established patterns for radical additions (e.g., 6-endo-trig cyclization). The attack generates a new cyclohexadienyl radical intermediate fused to the original chain. mdpi.com

Rearomatization/Termination : The cyclohexadienyl radical can then be stabilized. For instance, it can be oxidized or undergo hydrogen atom abstraction to rearomatize, leading to a dihydronaphthalene or tetralin derivative.

This pathway is distinct from the metal-catalyzed ionic pathways and demonstrates the versatility of the starting material under different mechanistic regimes.

Halogen-Lithium Exchange Mechanisms

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures leads to a rapid halogen-lithium exchange. princeton.edu This reaction selectively replaces one of the bromine atoms with a lithium atom, generating a reactive α-bromo vinyllithium (B1195746) carbenoid intermediate. soton.ac.uksoton.ac.uk

The reaction is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to one of the bromine atoms. harvard.edunih.gov This coordination facilitates the transfer of the alkyl group from lithium to bromine and the transfer of lithium to the vinyl carbon. The reaction is extremely fast and is typically performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions, such as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which would lead to an alkyne. soton.ac.uk

The rate of exchange follows the general trend of I > Br > Cl. princeton.edu The choice of organolithium reagent and solvent can significantly influence the reaction's selectivity and efficiency.

The halogen-lithium exchange on 1,1-dibromoalkenes can exhibit high stereoselectivity, which is governed by kinetic control. researchgate.net Theoretical calculations and experimental observations suggest that the organolithium reagent preferentially attacks the more sterically hindered bromine atom. nih.gov

For this compound, the two bromine atoms are diastereotopic: one is cis to the phenylethyl group, and the other is trans. The transition state leading to the exchange involves the approach of the organolithium reagent (which often exists as a dimer or tetramer) to one of the bromine atoms. nih.gov

Under kinetic control (very low temperature, short reaction time), the lithiation occurs preferentially at the bromine atom that is cis to the larger substituent (the phenylethyl group). This is because the transition state that places the incoming organolithium reagent away from the substituent is lower in energy. This selective exchange results in the formation of a vinyllithium intermediate with a defined stereochemistry (the lithium is cis to the substituent). This intermediate is configurationally stable at low temperatures, allowing it to be trapped by an electrophile with retention of configuration. harvard.eduresearchgate.net

Table 2: Stereochemical Outcome of Halogen-Lithium Exchange

| Condition | Site of Lithiation | Intermediate Stereochemistry | Rationale |

|---|---|---|---|

| Kinetic Control (-78°C) | Bromine cis to phenylethyl group | Lithium cis to phenylethyl group | Steric hindrance directs the approach of the organolithium reagent to the more accessible face of the C-Br bond. nih.gov |

This table summarizes the principles of stereoselectivity in halogen-lithium exchange reactions.

Stereochemical Control and Regioselectivity in Synthetic Transformations

The mechanistic principles discussed above provide a powerful toolkit for controlling stereochemistry and regioselectivity in syntheses starting from this compound.

Regioselectivity is achieved through the stepwise nature of palladium-catalyzed cross-couplings. The first coupling reaction generates a (Z)-monobromoalkene intermediate. acs.org This intermediate can then be isolated and subjected to a second, different coupling reaction, thereby introducing two different substituents at the same carbon atom in a controlled manner. For example, a Suzuki coupling followed by a Sonogashira coupling can produce a specifically substituted enyne.

Stereochemical control is a hallmark of reactions involving the vinyllithium intermediate. The kinetically controlled halogen-lithium exchange generates a vinyllithium species with high stereopurity. nih.govresearchgate.net When this intermediate is quenched with an electrophile (e.g., an aldehyde, CO₂, or alkyl halide), the reaction proceeds with retention of configuration at the vinylic carbon. harvard.edu This allows for the synthesis of stereodefined trisubstituted alkenes, where the new substituent is introduced cis to the phenylethyl group.

The combination of these controlled reactions makes this compound a valuable building block for the stereospecific and regioselective synthesis of complex olefinic structures.

Solvent Effects and Additive Influences on Reaction Mechanisms

The mechanistic pathways of reactions involving this compound are highly sensitive to the reaction environment. The choice of solvent and the introduction of specific additives can profoundly influence reaction rates, selectivity, and even the nature of the products formed. These effects are most pronounced in two major classes of reactions for this substrate: the Fritsch-Buttenberg-Wiechell (FBW) rearrangement and palladium-catalyzed cross-coupling reactions.

Solvent and Base Effects in the Fritsch-Buttenberg-Wiechell Rearrangement

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a primary method for converting 1,1-dihaloalkenes like this compound into the corresponding alkyne, 4-phenyl-1-butyne. wikipedia.orgchemicalbook.com The mechanism is initiated by a strong base, which deprotonates the vinylic hydrogen. Subsequent α-elimination of a bromide ion generates a vinyl carbene intermediate, which then undergoes a 1,2-migration of a substituent to form the alkyne product. wikipedia.org Both the solvent and the base (acting as a critical additive) are pivotal in this sequence.

Solvent Influence: The solvent's role is multifaceted, affecting the solubility of reagents, the aggregation state of organometallic bases, and the stability of charged intermediates.

Ethereal Solvents: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed. They are effective at solvating organometallic bases such as organolithium reagents, breaking down larger aggregates into more reactive monomers or dimers. This increased reactivity can accelerate the initial deprotonation step.

Non-polar Solvents: Hydrocarbon solvents such as hexane (B92381) are also used, particularly in reactions involving lithium-halogen exchange with reagents like n-butyllithium at low temperatures (-78 °C). researchgate.net In these less-coordinating environments, the reactivity of the organometallic base is modulated.

Polarity and Stereochemistry: While the FBW rearrangement of this compound itself does not typically involve stereochemical outcomes at the double bond, studies on analogous systems demonstrate the profound impact of solvent polarity. For instance, in Suzuki coupling reactions of 2-bromo-1,3-dienes, a switch from a non-polar solvent like toluene (B28343) to a polar aprotic solvent system like DMA/MeCN can completely invert the stereochemistry of the product. This highlights the power of the solvent to control reaction pathways through differential stabilization of transition states.

Influence of the Base: The choice of base is arguably the most critical additive in the FBW rearrangement. Strong, non-nucleophilic bases are required to facilitate the deprotonation without significant side reactions. Organolithium reagents (e.g., n-butyllithium, sec-butyllithium) and Grignard reagents are often used. beilstein-journals.orgd-nb.info

Research on the FBW rearrangement of analogous magnesium alkylidene carbenoids, generated from 1-chlorovinyl p-tolyl sulfoxides, provides insight into how the choice of organometallic reagent influences reaction efficiency. The data suggests that both organolithium and organomagnesium reagents can be highly effective in promoting the rearrangement, while organozinc reagents may be unreactive under similar conditions. d-nb.info

Table 1: Effect of Organometallic Reagents on the Efficiency of an FBW-type Rearrangement

This table is based on data from the reaction of a 1-chlorovinyl p-tolyl sulfoxide (B87167) with various organometallic reagents to yield an alkyne, illustrating the effect of the metal cation (additive) on the reaction efficiency. d-nb.info

| Entry | Organometallic Reagent (Additive) | Solvent | Temperature | Yield of Alkyne (%) |

| 1 | iPrMgCl | THF | Reflux | 99 |

| 2 | sec-BuLi | THF | -78 °C to rt | 97 |

| 3 | iPrZnBr | THF | Reflux | 0 |

Solvent and Additive Effects in Palladium-Catalyzed Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The general mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination. whiterose.ac.uk However, the gem-dibromo nature of the substrate allows for alternative pathways, such as α-dehalopalladation to form palladium carbene intermediates. researchgate.net The solvent and additives, particularly phosphine (B1218219) ligands and bases, are crucial in directing the reaction down a specific mechanistic route.

Solvent Influence: The solvent in palladium catalysis influences the solubility, stability, and reactivity of the various palladium species in the catalytic cycle. whiterose.ac.uk

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are common. They can coordinate to the palladium center, especially when a ligand dissociates, preventing catalyst decomposition and influencing the reactivity of catalytic intermediates. whiterose.ac.uk For example, studies on related catalyst systems have shown that anionic palladium complexes, potentially stabilized by the solvent, can be more reactive than neutral ones. whiterose.ac.uk

Non-polar Solvents: Solvents like toluene or benzene (B151609) are also used, often in conjunction with specific ligands that ensure the catalyst remains soluble and active.

Acidic Solvents: In some specialized cross-coupling reactions, such as the reaction of arylboronic acids with alkenes, acetic acid has been shown to be a uniquely effective solvent, while others like methanol, THF, and DMF proved ineffective. researchgate.net This underscores that there is no universally "best" solvent; the choice is highly dependent on the specific reaction partners and desired mechanism.

Influence of Additives:

Phosphine Ligands: These are perhaps the most critical additives in palladium catalysis. Their steric and electronic properties directly influence the behavior of the palladium catalyst. Bulky electron-rich phosphine ligands can promote the crucial oxidative addition step and stabilize the resulting Pd(II) intermediate. In reactions of gem-dihaloolefins, the choice of a bulky phosphine ligand can be essential for favoring a desired pathway and preventing side reactions by enabling steps like reversible oxidative addition. scholaris.ca

Bases: A base is often required in the catalytic cycle, particularly in Suzuki and Heck couplings. It can participate in the regeneration of the Pd(0) catalyst and in the transmetalation step. The nature of the base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or alkoxides) can significantly impact reaction outcomes. In some systems, the base has been shown to play an additional, crucial role, such as sequestering byproducts that would otherwise poison the catalyst. acs.org For example, in a desulfinative coupling, the presence of K₂CO₃ was essential for trapping SO₂, increasing the yield from 3% to over 80%. acs.org

The interplay between the solvent and additives dictates the dominant mechanistic pathway and, consequently, the final product structure.

Advanced Methodologies and Sustainable Approaches in 1,1 Dibromo 4 Phenyl 1 Butene Chemistry

Flow Chemistry and Microfluidic Reactor Applications for Optimized Synthesis

Continuous flow chemistry and microfluidic reactors offer significant advantages over traditional batch processing for the synthesis of 1,1-dibromo-4-phenyl-1-butene and related compounds. nih.gov These technologies provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. researchgate.net

While specific studies on the flow synthesis of this compound are not extensively documented, the application of flow chemistry to similar transformations, such as dibromocyclopropanation of alkenes, has demonstrated significant improvements in reaction times and yields under milder conditions. researchgate.net For instance, the use of a microreactor for two-phase dibromocyclopropanation allowed for smooth and rapid reactions at ambient conditions, a marked improvement over vigorous stirring and prolonged reaction times often required in batch syntheses. researchgate.net Such methodologies could conceivably be adapted for the synthesis of this compound, potentially from 4-phenyl-1-butyne, offering a safer and more efficient production route.

The implementation of flow chemistry can also streamline multi-step synthetic sequences, enabling the integration of reaction and purification steps, thereby reducing manual handling and potential for exposure to hazardous reagents. almacgroup.com

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Often slow and inefficient, leading to hotspots. | Rapid and efficient due to high surface-to-volume ratio. nih.gov |

| Mass Transfer | Limited by stirring efficiency. | Enhanced due to short diffusion distances. nih.gov |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, better temperature control. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Linear scale-up by running reactors in parallel. almacgroup.com |

| Reaction Time | Can be lengthy. | Often significantly reduced. researchgate.net |

Green Chemistry Principles in Synthesis and Transformation

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. nih.gov These principles guide the development of more sustainable synthetic routes to compounds like this compound.

Performing organic reactions in water is a key goal of green chemistry, as it is an abundant, non-toxic, and non-flammable solvent. nih.gov While many organic compounds, including this compound, have low solubility in water, the use of surfactants to create micelles can overcome this limitation. acsgcipr.org These micelles act as nanoreactors, encapsulating the organic substrates and facilitating reactions in an aqueous bulk medium. chim.itacs.org

Micellar catalysis has been successfully employed for a variety of transformations, including C-H bond functionalization and coupling reactions. acs.org The hydrophobic core of the micelle can solubilize both the substrate and catalyst, leading to a high local concentration of reactants and potentially accelerating reaction rates. nih.govacs.org For instance, designer surfactants have enabled olefin metathesis reactions to be carried out in water at room temperature. nih.gov Although specific applications to this compound are not widely reported, the principles of micellar catalysis suggest its potential for facilitating its synthesis or subsequent transformations in aqueous media, thereby reducing the reliance on volatile organic solvents. acsgcipr.org

Many synthetic transformations involving 1,1-dibromoalkenes traditionally rely on transition metal catalysts, such as palladium. researchgate.netnih.govacs.orgresearchgate.net While effective, these metals can be expensive, toxic, and require removal from the final product. Consequently, there is a growing interest in developing transition-metal-free protocols. nih.govwhiterose.ac.uk

For instance, transition-metal-free coupling reactions of 1,3-dipoles with boronic acids have been developed as a sustainable approach to C-C bond formation. nih.govwhiterose.ac.uk While not directly applied to this compound, these methods highlight the potential for circumventing the need for transition metals in related coupling reactions. Furthermore, visible-light-promoted, metal- and oxidant-free radical cascade cyclizations of enynes with chalcogens demonstrate another avenue for transition-metal-free transformations. rsc.org

In cases where catalysts are still necessary, strategies for catalyst reduction are being explored. This includes the use of more efficient catalysts at lower loadings and the development of recyclable catalytic systems. researchgate.net For example, ruthenium carbene complexes have been used for the reduction of olefins, and these catalysts can sometimes be used in one-pot cyclization-reduction sequences. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. rsc.org

The synthesis of this compound can be evaluated through the lens of atom economy. For example, a Wittig-type reaction to form the dibromoalkene would inherently have a lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. rsc.orgresearchgate.netbrainly.com Designing synthetic routes that maximize atom economy is crucial for minimizing waste. jocpr.com

One-Pot and Cascade Reaction Strategies for Efficiency Enhancement

Several one-pot procedures involving 1,1-dibromoalkenes have been reported. For example, a protocol for the one-pot synthesis of internal alkynes from 1,1-dibromoalkenes involves a sequential Suzuki-Miyaura cross-coupling and dehydrobromination. researchgate.net Another example is the one-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates. nih.gov These methods could be applied to this compound to efficiently generate a variety of complex molecules.

Cascade reactions, where the product of one reaction is the substrate for the next in a self-perpetuating sequence, represent a highly elegant and efficient synthetic strategy. longdom.orglongdom.org Palladium-catalyzed cascade reactions initiated by C(sp3)-H functionalization have been used to synthesize various heterocycles. mdpi.com While specific cascade reactions starting from this compound are not extensively detailed in the literature, its reactive gem-dibromoalkene moiety makes it a plausible candidate for initiating such sequences. For instance, a palladium-catalyzed three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles has been developed for the one-pot synthesis of 1,3-disubstituted allenes, showcasing the potential for cascade-like transformations. acs.org

Synthetic Utility and Emerging Applications of 1,1 Dibromo 4 Phenyl 1 Butene in Complex Molecule Synthesis

Building Blocks for Poly-Substituted Alkenes and Alkynes

The carbon-bromine bonds in 1,1-dibromo-4-phenyl-1-butene exhibit differential reactivity, a feature that chemists can exploit to sequentially introduce different substituents, leading to the formation of highly substituted alkenes and alkynes. sioc-journal.cn This stepwise functionalization is a cornerstone of its synthetic value.

Transition metal-catalyzed cross-coupling reactions are instrumental in harnessing the synthetic potential of 1,1-dibromoalkenes. sioc-journal.cn For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the selective substitution of one bromine atom with an aryl or vinyl group, leaving the second bromine intact for further manipulation. researchgate.netresearchgate.net This stepwise approach provides a reliable route to di-, tri-, and even tetra-substituted alkenes with a high degree of regio- and stereocontrol.

Furthermore, this compound serves as a stable and convenient precursor to terminal and internal alkynes. Treatment with a strong base can induce a double dehydrobromination to yield the corresponding alkyne. libretexts.org More controlled, stepwise transformations are also possible. For example, a modified Corey-Fuchs reaction can convert the dibromoalkene into a terminal alkyne. ucr.edu Alternatively, sequential cross-coupling reactions can be employed to synthesize internal alkynes. researchgate.netresearchgate.net A one-pot synthesis of internal alkynes from 1,1-dibromoalkenes has been developed, involving a Suzuki-Miyaura cross-coupling followed by dehydrobromination. researchgate.net

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Substituted bromoalkene | researchgate.netresearchgate.net |

| Corey-Fuchs Reaction | n-BuLi, then H₂O | Terminal alkyne | ucr.edu |

| Double Dehydrobromination | Strong base (e.g., NaNH₂) | Terminal/Internal alkyne | libretexts.org |

| Domino Coupling | Pd catalyst, triarylbismuths | Disubstituted alkynes | researchgate.net |

Precursors for Diverse Heterocyclic and Carbocyclic Frameworks

The reactivity of this compound extends beyond the formation of acyclic systems, making it a valuable precursor for the synthesis of a wide array of heterocyclic and carbocyclic structures. The ability to generate a reactive intermediate, such as a vinylidene or an alkyne in situ, opens up pathways to various cyclization reactions. researchgate.net

Intramolecular reactions are a powerful strategy for constructing cyclic molecules from 1,1-dibromo-1-alkenes that possess a suitably positioned reactive group. researchgate.net For example, an intramolecular carbopalladation reaction of a 1,1-dibromo-1-alkene containing an additional double bond can lead to the formation of fused bicyclic compounds. researchgate.net

In the realm of heterocyclic synthesis, 1,1-dibromoalkenes can react with various nucleophiles to form ring structures. For instance, reaction with β-keto tertiary thioamides can yield 2,3,4-trisubstituted 2-aminothiophenes. researchgate.net The versatility of this compound as a starting material allows for the construction of diverse and complex ring systems, which are often key structural motifs in pharmaceuticals and other biologically active molecules. sioc-journal.cn

| Cyclization Strategy | Reactant/Intermediate | Resulting Framework | Ref. |

| Intramolecular Carbopalladation | 1,1-dibromo-1-alkene with alkene moiety | Fused Bicycles | researchgate.net |

| Cyclization with Thioamides | β-keto tertiary thioamides | 2-Aminothiophenes | researchgate.net |

| [5+1] Cyclization | 1,5-dibromo-1,4-pentadiene precursor | Phenols | chemrxiv.org |

| Reaction with Magnesium Complexes | (2-butene-1,4-diyl)magnesium | Carbocyclic systems | google.com |

Applications in Material Science and Chemical Biology

The unique electronic and structural features of molecules derived from this compound are leading to their exploration in the fields of material science and chemical biology.

Role in Functional Materials Development

The phenyl group and the conjugated system that can be generated from the dibromoalkene moiety make this compound a potential precursor for functional organic materials. For example, the dehydrocyclization of 4-phenyl-1-butene (B1585249), a related structure, can lead to the formation of naphthalene, a fundamental building block for polycyclic aromatic hydrocarbons. iptsalipur.orgsigmaaldrich.com These extended π-systems are of interest for their potential applications in organic electronics. Furthermore, the incorporation of the butene chain allows for the synthesis of polymers with specific properties. For instance, poly(4-phenyl-1-butene) has been investigated for use in anion exchange membranes. sigmaaldrich.com The ability to form inclusion complexes, as seen with pillar organic-chemistry.orgarenes and 1,4-dibromobutane, highlights the potential for creating novel supramolecular materials. iucr.org

Precursors for Complex Building Blocks and Scaffolds

The synthetic versatility of this compound makes it an ideal starting point for the creation of complex molecular scaffolds. sioc-journal.cn These scaffolds can serve as the core structures for the development of new therapeutic agents and biological probes. The concept of "privileged structures," which are molecular frameworks that can bind to multiple biological targets, is relevant here. unife.it By using this compound as a foundational element, chemists can access a variety of complex and diverse molecular architectures that can be further elaborated to interact with biological systems. The ability to construct intricate carbocyclic and heterocyclic systems is particularly valuable in this context. sioc-journal.cnresearchgate.net

Potential as Triplet Sensitisers in Photochemistry

While direct research on this compound as a triplet sensitizer (B1316253) is not extensively documented, the structural motifs it can generate are relevant to photochemistry. Triplet sensitizers are molecules that, upon photoexcitation, can transfer their energy to another molecule, promoting it to a triplet state. This process is crucial in various photochemical reactions, including the isomerization of alkenes. libretexts.orgamazonaws.com Ketones, such as benzophenone, are common triplet sensitizers. libretexts.org The phenyl group within this compound is a component of many known photosensitizers. Furthermore, the bromo-substituents could potentially influence the intersystem crossing efficiency, a key property for a good triplet sensitizer, due to the heavy-atom effect. The synthesis of complex molecules from this precursor could lead to novel compounds with tailored photophysical properties, making them candidates for applications in photodynamic therapy or photocatalysis. Research on related compounds, such as 2,5-diphenyltellurophenes, has shown their efficiency as singlet oxygen sensitizers, which involves energy transfer from an excited triplet state. scholaris.ca

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Dibromo-4-phenyl-1-butene, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via bromination of 4-phenyl-1-butyne using brominating agents like Br₂ in inert solvents (e.g., CCl₄) or through elimination-addition reactions. Key considerations include stoichiometric control to avoid over-bromination and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Trace moisture should be excluded to prevent side reactions. Similar brominated intermediates, such as 1-bromo-4-(1-propynyl)benzene, are synthesized under anhydrous conditions with catalytic bases .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural confirmation, with bromine isotopes causing splitting patterns in ¹H NMR. Gas chromatography-mass spectrometry (GC-MS) helps assess purity, while infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹). Reference standards for brominated aromatics, such as those listed in analytical catalogs (e.g., 2,4-dibromo analogs), provide calibration benchmarks .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

- Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Use fume hoods, nitrile gloves, and splash goggles during handling. Emergency response protocols for spills (e.g., neutralization with sodium bicarbonate) align with guidelines for structurally similar brominated compounds like 1-bromo-4-(chlorodifluoromethyl)benzene .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound in polar vs. nonpolar solvents?

- Answer : Conduct controlled stability studies using UV-Vis spectroscopy or HPLC to monitor decomposition kinetics in solvents like DMSO, THF, and hexane. Computational modeling (DFT) can predict solvent interactions, while isotopic labeling (e.g., deuterated solvents) clarifies degradation pathways. Contradictions may arise from trace impurities; thus, solvent purity must be verified via Karl Fischer titration .

Q. What experimental designs are effective for studying its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions?

- Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or Cu-mediated couplings) and reaction conditions (temperature, ligand ratios). Use inert-atmosphere Schlenk techniques and monitor intermediates via in-situ IR or NMR. Reference copper-mediated coupling methodologies for bromoarenes, which emphasize ligand selection and solvent polarity effects .

Q. How can mechanistic insights into its thermal decomposition pathways be systematically investigated?

- Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Trap reactive intermediates (e.g., radicals with TEMPO) and characterize them via electron paramagnetic resonance (EPR). Compare with analogous compounds like 2-bromo-1,1-dimethylcyclopropane, which undergoes elimination to form cyclopropene derivatives .

Q. What strategies address conflicting reports on its catalytic activity in asymmetric synthesis?

- Answer : Replicate studies under standardized conditions (e.g., identical catalysts, solvent batches). Use chiral HPLC or circular dichroism (CD) to verify enantiomeric excess. Collaborate with independent labs to validate results, as seen in studies resolving contradictions in palladium-catalyzed reactions .

Data Gaps and Future Directions

- Current Limitations : Limited peer-reviewed data directly on this compound necessitate extrapolation from structurally related bromoalkenes and aryl bromides.

- Recommended Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.